![molecular formula C22H21N5O3S2 B284131 ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyrazolo[3,4-d]pyrimidine family and is known to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves the inhibition of specific enzymes by binding to their active sites. This compound has been found to exhibit a high degree of selectivity towards certain enzymes, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to exhibit antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate in lab experiments is its high degree of selectivity towards specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate. One promising area of research is the development of targeted therapies for the treatment of diseases such as cancer and inflammation. Additionally, the antioxidant properties of this compound may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the potential toxicity of this compound and to develop strategies for minimizing its adverse effects.
合成方法
The synthesis of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol with ethyl 4,5-dimethyl-3-thiophenecarboxylate in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of the desired compound in good yield.
科学研究应用
Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. These enzymes play a crucial role in various cellular processes and are often implicated in the development of diseases such as cancer, inflammation, and neurodegenerative disorders.
属性
分子式 |
C22H21N5O3S2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
ethyl 4,5-dimethyl-2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N5O3S2/c1-4-30-22(29)18-13(2)14(3)32-21(18)26-17(28)11-31-20-16-10-25-27(19(16)23-12-24-20)15-8-6-5-7-9-15/h5-10,12H,4,11H2,1-3H3,(H,26,28) |
InChI 键 |
HUGHUCGTHAXGPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



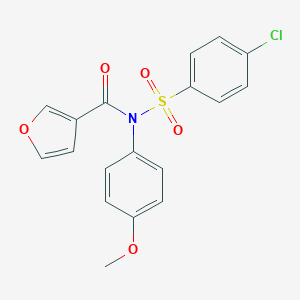

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
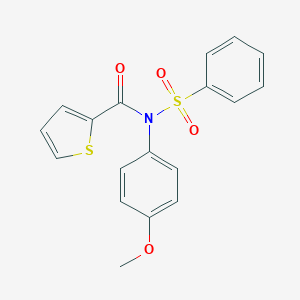
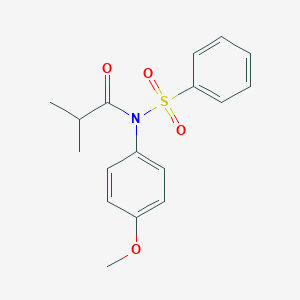
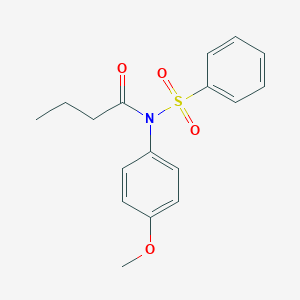
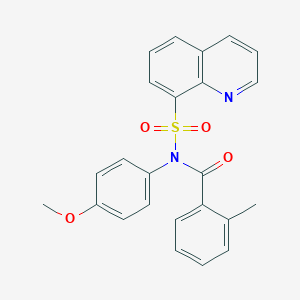

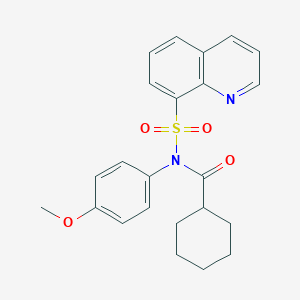

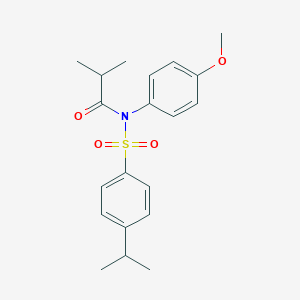

![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)